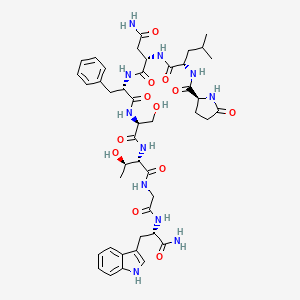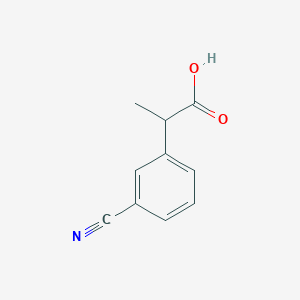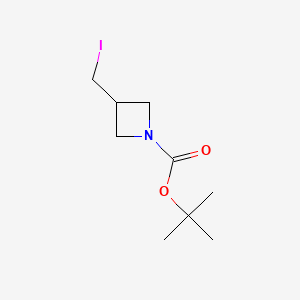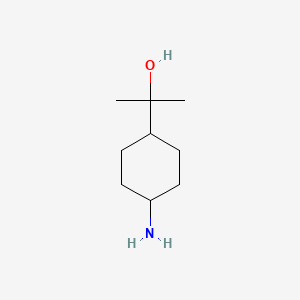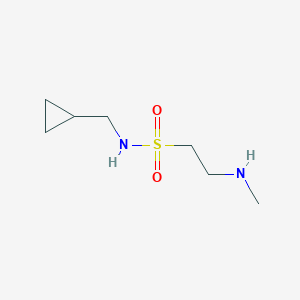
N-(cyclopropylmethyl)-2-(methylamino)ethane-1-sulfonamide
Descripción general
Descripción
N-(cyclopropylmethyl)-2-(methylamino)ethane-1-sulfonamide is a useful research compound. Its molecular formula is C7H16N2O2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Presence and Human Exposure
- Occurrence in Indoor and Outdoor Environments : Studies have detected perfluorinated sulfonamides, chemically related to N-(cyclopropylmethyl)-2-(methylamino)ethane-1-sulfonamide, in indoor air, house dust, and outdoor air, indicating widespread environmental presence and potential for human exposure. Indoor air concentrations of certain perfluorinated sulfonamides were significantly higher than outdoor concentrations, suggesting indoor sources contribute to environmental levels (Shoeib et al., 2005).
Health Implications and Risks
Hypersensitivity Reactions : Research has suggested that certain genetic factors, such as slow acetylation phenotypes, may increase the risk of hypersensitivity reactions to sulfonamides, highlighting the role of genetic predispositions in adverse drug reactions (Rieder et al., 1991).
Polyfluorinated Compounds and Health : Studies on polyfluoroalkyl compounds (PFCs), which include perfluorinated sulfonamides, have investigated their prevalence in human serum and potential health implications. These compounds were detected in the majority of serum samples analyzed, reflecting widespread human exposure. The health implications of such exposure, including potential effects on semen quality and other health outcomes, have been a subject of ongoing research (Calafat et al., 2007).
Mechanisms of Action and Molecular Interactions
- Metabolic Pathways and Drug Reactions : The metabolism and detoxification processes of sulfonamides, including their acetylation by N-acetyltransferase, have been studied to understand the mechanisms underlying drug hypersensitivity reactions. Insights into these metabolic pathways can inform safer drug design and use strategies (Rieder et al., 1991).
Environmental Impact and Exposure Routes
- Human Exposure Assessment : Evaluations of human exposure to polyfluorinated compounds have considered various routes, including inhalation and dust ingestion. Studies have quantified exposure levels and assessed potential health risks associated with these compounds, contributing to a better understanding of environmental health impacts (Shoeib et al., 2005).
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-2-(methylamino)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-8-4-5-12(10,11)9-6-7-2-3-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZWMQSBPUVVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS(=O)(=O)NCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


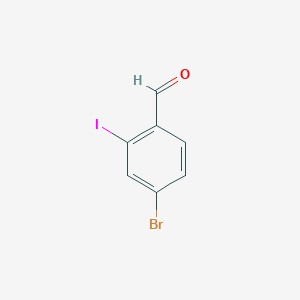
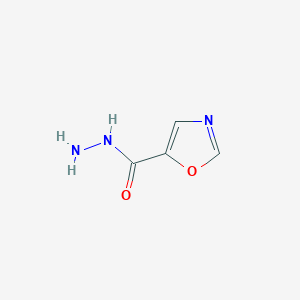
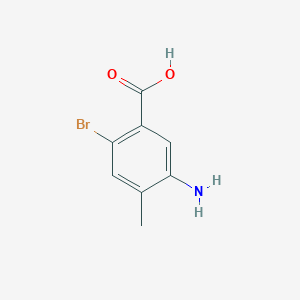

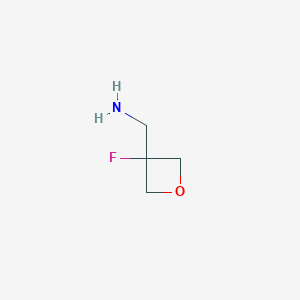
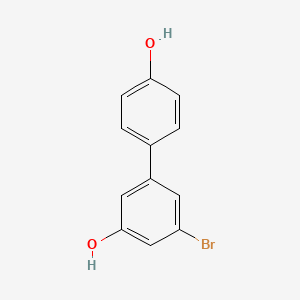
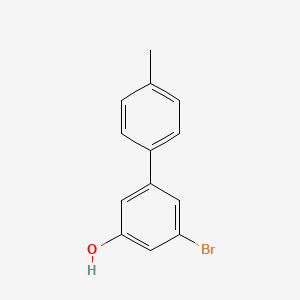
![3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1523713.png)
![5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523715.png)
